chemical and physical properties of decyl isovalerate
chemical and physical properties of decyl isovalerate
An In-Depth Technical Guide to the Chemical and Physical Properties of Decyl Isovalerate
Abstract and Introduction
Decyl isovalerate (CAS No. 72928-48-4), also known as decyl 3-methylbutanoate, is a fatty acid ester characterized by its ten-carbon alcohol chain (decanol) and a five-carbon branched-chain carboxylic acid (isovaleric acid). As a member of the long-chain ester family, its physicochemical properties are dominated by a significant lipophilic character, rendering it practically insoluble in water but highly soluble in nonpolar organic solvents and alcohols.[1] While traditionally utilized in the flavor and fragrance industry, the unique properties of long-chain fatty acid esters are garnering increasing interest within the pharmaceutical sciences.
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth information on the . Beyond a simple recitation of data, this document elucidates the scientific principles behind these properties and their implications for practical application. We will explore its structural and analytical characterization, methodologies for property determination, chemical stability, and its potential role as a functional excipient in advanced drug delivery systems. The high lipophilicity and ester chemistry of decyl isovalerate position it as a candidate for lipid-based formulations, which are a key strategy for enhancing the oral bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[2][3]
Chemical Identity and Molecular Structure
A precise understanding of a molecule's identity and structure is the foundation of all further physicochemical analysis.
Nomenclature and Chemical Identifiers
-
IUPAC Name: decyl 3-methylbutanoate
-
Common Synonyms: Decyl isovalerate, Decyl 3-methylbutyrate[1]
-
EINECS Number: 277-077-4[1]
Molecular Formula and Weight
Molecular Structure
Decyl isovalerate is the ester formed from the condensation of n-decanol and isovaleric acid (3-methylbutanoic acid). The structure consists of a linear ten-carbon alkyl chain linked via an ester functional group to an isopentyl acyl group.
Caption: Molecular Structure of Decyl Isovalerate.
Physicochemical Properties
The physical properties of decyl isovalerate dictate its behavior in various systems, from simple solutions to complex biological environments.
Summary of Physical Properties
| Property | Value | Conditions | Reference(s) |
| Appearance | Colorless to pale yellow clear liquid | Ambient | [1] |
| Molecular Weight | 242.40 g/mol | - | [1][7] |
| Specific Gravity | 0.859 - 0.865 | @ 25 °C | [1] |
| Density | ~0.86 g/mL | @ 25 °C | [1] |
| Refractive Index | 1.422 - 1.434 | @ 20 °C | [1] |
| Boiling Point | 285 - 287 °C | @ 760 mmHg | [1] |
| Flash Point | 125 °C (257 °F) | Closed Cup | [1] |
| Vapor Pressure | 0.004 mmHg (estimated) | @ 25 °C | [1] |
| Solubility | Soluble in alcohol; Insoluble in water | Ambient | [1] |
| Water Solubility | 0.134 mg/L (estimated) | @ 25 °C | [1] |
| LogP (o/w) | 6.234 (estimated) | - | [1] |
| Assay Purity | 95.00 - 100.00 % | - |
Detailed Property Analysis
-
Physical State and Organoleptic Properties: At standard temperature and pressure, decyl isovalerate is a liquid with low volatility, as indicated by its high boiling point and low vapor pressure.[1] It is reported to have fruity and waxy odor notes, which underpins its use in the fragrance industry.
-
Density and Refractive Index: The density is less than that of water.[1] The refractive index, a measure of how light propagates through the substance, is a critical parameter for quality control, confirming both identity and purity.
-
Solubility and Lipophilicity (LogP): The molecule's long alkyl chain makes it highly nonpolar. The estimated LogP value of 6.234 signifies strong lipophilicity, meaning it has a high affinity for fatty or oily environments and a very low affinity for aqueous media.[1] This property is paramount for its potential use in drug delivery, as it can act as a vehicle for other highly lipophilic compounds.
Spectroscopic and Analytical Characterization
While specific, peer-reviewed spectra for decyl isovalerate are not widely published, its structure allows for a robust prediction of its spectral characteristics based on well-established principles of analytical chemistry.
Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments in the decyl and isovalerate moieties.
-
~4.05 ppm (triplet): Protons on the carbon adjacent to the ester oxygen (-O-CH₂ -).
-
~2.15 ppm (doublet): Protons on the carbon adjacent to the carbonyl group (-CH₂ -C=O).
-
~2.0 ppm (multiplet): The single proton of the isopropyl group (-CH (CH₃)₂).
-
~1.6 ppm (multiplet): Protons on the second carbon of the decyl chain (-O-CH₂-CH₂ -).
-
~1.2-1.4 ppm (broad multiplet): A large, integrated signal from the central methylene (-CH₂-) groups of the decyl chain.
-
~0.95 ppm (doublet): The six equivalent protons of the two methyl groups on the isovalerate moiety (-CH(CH₃ )₂).
-
~0.88 ppm (triplet): The terminal methyl group of the decyl chain (-CH₂-CH₃ ).
-
-
¹³C NMR: The carbon spectrum will show a signal for each of the 15 unique carbon atoms.
-
~173 ppm: The ester carbonyl carbon (C =O).
-
~65 ppm: The carbon adjacent to the ester oxygen (-O-C H₂-).
-
~44 ppm: The methylene carbon adjacent to the carbonyl (C H₂-C=O).
-
~20-35 ppm: A series of signals for the remaining methylene carbons of the decyl chain and the methine carbon of the isovalerate group.
-
~22.5 ppm: The two equivalent methyl carbons of the isovalerate moiety.
-
~14 ppm: The terminal methyl carbon of the decyl chain.
-
Predicted Infrared (IR) Spectroscopy
The IR spectrum is dominated by a very strong, sharp absorption band characteristic of the ester carbonyl group.
-
~1735-1750 cm⁻¹: Strong C=O stretching vibration.
-
~1150-1250 cm⁻¹: Strong C-O stretching vibration.
-
~2850-2960 cm⁻¹: Multiple strong C-H stretching vibrations from the numerous alkyl groups.
Predicted Mass Spectrometry (MS)
In Electron Ionization (EI) Mass Spectrometry, the molecular ion peak (M⁺) at m/z = 242.4 is expected, though it may be of low intensity. The fragmentation pattern will be characteristic of a long-chain ester.
-
Acylium Ion: A prominent peak corresponding to the isovalerate acylium ion [ (CH₃)₂CHCH₂CO ]⁺ at m/z = 85 .
-
McLafferty Rearrangement: A characteristic rearrangement peak at m/z = 102 , corresponding to the enol form of isovaleric acid [ (CH₃)₂C=CH(OH) ]⁺.
-
Decyl Fragments: A series of fragment ions corresponding to the loss of alkenes from the decyl chain, separated by 14 mass units (CH₂). The decene fragment [C₁₀H₂₀]⁺ may be observed at m/z = 140 .
Experimental Protocols for Property Determination
The following protocols describe standard laboratory procedures for determining key physical properties. The causality behind these choices lies in their precision, reliability, and accessibility in a standard research environment.
Protocol for Density Measurement
This protocol uses a graduated cylinder and an analytical balance, a fundamental and self-validating method based on the definition of density (mass/volume).[5][8]
-
Preparation: Obtain a clean, dry 25 mL or 50 mL graduated cylinder.
-
Tare Mass: Place the empty graduated cylinder on a calibrated analytical balance and record its mass (m₁), or tare the balance to zero.
-
Volume Measurement: Carefully add approximately 20-40 mL of decyl isovalerate to the cylinder. To avoid parallax error, read the volume (V) from the bottom of the meniscus at eye level. Record the volume to the highest precision possible (e.g., ±0.1 mL).
-
Final Mass: Place the graduated cylinder containing the liquid back on the balance and record the new mass (m₂).
-
Calculation: The mass of the liquid (m) is m₂ - m₁. Calculate the density (ρ) using the formula: ρ = m / V
-
Validation: Repeat the measurement 2-3 times and calculate the average to ensure precision. The procedure should be conducted at a controlled temperature (e.g., 25 °C), as density is temperature-dependent.
Protocol for Refractive Index Measurement
The Abbe refractometer provides a rapid and highly accurate measurement of refractive index, relying on the principle of total internal reflection.[4][6][7]
-
Instrument Calibration: Turn on the refractometer's light source. Calibrate the instrument by placing 1-2 drops of distilled water (n_D = 1.3330 at 20°C) onto the clean, dry surface of the measuring prism.
-
Prism Closure: Gently close the illuminating prism and lock it.
-
Focusing: Look through the eyepiece and use the main adjustment knob to bring the boundary between the light and dark fields into view.
-
Dispersion Correction: Rotate the chromatic dispersion compensator dial until the boundary is a sharp, non-colored line.
-
Measurement: Adjust the main knob again to center the sharp boundary line precisely on the crosshairs of the eyepiece.
-
Reading: Press the switch to illuminate the internal scale and read the refractive index value.
-
Sample Measurement: Clean the prisms thoroughly with a soft tissue and an appropriate solvent (e.g., ethanol or acetone) and allow them to dry completely. Apply 1-2 drops of decyl isovalerate and repeat steps 2-6.
-
Validation: Ensure the measurement is taken at the specified temperature (20 °C), using the instrument's temperature controller if available.
General Workflow for Compound Characterization
The logical flow for characterizing a compound like decyl isovalerate ensures that identity, purity, and key properties are established systematically.
Caption: Workflow for Physicochemical Characterization.
Relevance in Pharmaceutical and Chemical Research
While its primary commercial use is in flavor and fragrance, the molecular characteristics of decyl isovalerate make it a compound of significant interest for pharmaceutical research, particularly in drug delivery.
Potential as a Lipid-Based Excipient
Many promising API candidates are abandoned due to poor aqueous solubility, which leads to low oral bioavailability. Lipid-Based Drug Delivery Systems (LBDDS) are a proven strategy to overcome this challenge by maintaining the drug in a solubilized state within the gastrointestinal tract.[3]
-
Vehicle for Lipophilic Drugs: Decyl isovalerate, with its high lipophilicity (LogP ~6.2), can act as an oily vehicle to dissolve poorly water-soluble drugs (BCS Class II and IV).[1] Formulating a drug within a lipid excipient can bypass the dissolution rate-limiting step of absorption.[3]
-
Component of SEDDS/SMEDDS: It could serve as the oil phase in Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS). These are isotropic mixtures of oils, surfactants, and cosolvents that spontaneously form fine oil-in-water emulsions or microemulsions upon gentle agitation with aqueous fluids, such as those in the GI tract.
-
Enhanced Lymphatic Uptake: Long-chain triglycerides and esters are known to promote drug absorption into the lymphatic system.[9] This pathway avoids first-pass metabolism in the liver, which can significantly increase the bioavailability of susceptible drugs. The C10 alkyl chain of decyl isovalerate makes it a candidate for formulations targeting this absorption route.
Synthesis and Chemical Utility
Decyl isovalerate is readily synthesized via Fischer esterification, reacting n-decanol with isovaleric acid under acidic catalysis. This straightforward synthesis from common, non-exotic starting materials makes it an accessible and economically viable compound for research and potential scale-up. Both n-decanol and isovaleric acid are important platform chemicals in their own right.[10][11]
Safety, Handling, and Stability
-
General Handling: Decyl isovalerate is considered to be of low volatility and is not highly flammable, as indicated by its high flash point of 125 °C.[1] However, standard laboratory safety practices should always be observed. Handle in a well-ventilated area. Avoid contact with skin, eyes, and clothing.
-
Personal Protective Equipment (PPE): Wear appropriate safety glasses with side shields, chemically resistant gloves (e.g., nitrile), and a lab coat.[12]
-
Stability and Storage: The compound is stable under normal storage conditions.[13] It should be stored in a tightly closed container in a cool, dry place away from direct sunlight.
-
Incompatibilities: As an ester, it is susceptible to hydrolysis under strongly acidic or basic conditions, which would cleave it back to decanol and isovaleric acid. It should be kept away from strong oxidizing agents.[13]
-
Hazardous Decomposition: Thermal decomposition may produce carbon monoxide (CO) and carbon dioxide (CO₂).[13]
Conclusion
Decyl isovalerate is a well-defined chemical entity with a distinct set of physicochemical properties, primarily characterized by its high lipophilicity, low volatility, and ester functionality. While its current applications are concentrated in the flavor and fragrance sector, this guide highlights its significant, largely untapped potential for the pharmaceutical industry. Its properties align perfectly with the requirements for an oily vehicle in lipid-based drug delivery systems, a critical technology for enabling the development of poorly water-soluble drugs. The combination of its straightforward synthesis, predictable chemical behavior, and functional properties makes decyl isovalerate a valuable molecule for further investigation by researchers and drug development professionals.
References
-
Perflavory. decyl isovalerate, 72928-48-4. Available from: [Link]
-
The Good Scents Company. decyl isovalerate, 72928-48-4. Available from: [Link]
-
The Good Scents Company. decyl valerate, 5454-12-6. Available from: [Link]
-
LookChem. Decyl iso-valerate CAS NO.72928-48-4 - BOC Sciences. Available from: [Link]
-
Chemlyte Solutions. Decyl isovalerate, CasNo.72928-48-4. Available from: [Link]
-
NextSDS. decyl isovalerate — Chemical Substance Information. Available from: [Link]
-
MEASUREMENT OF DENSITY Introduction. Available from: [Link]
-
Shrestha, H., Bala, R., & Arora, S. (2022). Fundamental Aspects of Lipid-Based Excipients in Lipid-Based Product Development. Pharmaceuticals, 15(4), 497. Available from: [Link]
-
IMPAG. Lipid excipients from Stéarinerie Dubois. Available from: [Link]
-
ABBE REFRACTOMETER. Available from: [Link]
-
Scribd. Refractive Index Measurement Using Abbe Refractometer. Available from: [Link]
-
Kim, D. W., Weerachayaphorn, J., & Kim, J. S. (2024). Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions. Pharmaceutics, 16(5), 629. Available from: [Link]
-
Shrestha, H., Bala, R., & Arora, S. (2022). Fundamental Aspects of Lipid-Based Excipients in Lipid-Based Product Development. Available from: [Link]
-
Black, R. A., & Cleaves, H. J. (2022). Synthesis and Characterization of Amino Acid Decyl Esters as Early Membranes for the Origins of Life. Life, 12(9), 1363. Available from: [Link]
-
ResearchGate. Synthesis of L-menthyl isovalerate by esterification of isovaleric acid with L-menthol under microwave irradiation. Available from: [Link]
Sources
- 1. batman.edu.tr [batman.edu.tr]
- 2. Fundamental Aspects of Lipid-Based Excipients in Lipid-Based Product Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. Virtual Labs [mp-amrt.vlabs.ac.in]
- 5. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 6. wp.optics.arizona.edu [wp.optics.arizona.edu]
- 7. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 8. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 9. Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. par.nsf.gov [par.nsf.gov]
- 11. researchgate.net [researchgate.net]
- 12. scs.illinois.edu [scs.illinois.edu]
- 13. edu.rsc.org [edu.rsc.org]
